Bucherer-Bergs reaction: This reaction forms the hydantoin ring by reacting a ketone (in this case, a cyclohexanone derivative) with potassium cyanide and ammonium carbonate. []
Chemical Reactions Analysis
N-alkylation: Introducing different substituents on the nitrogen atoms of the hydantoin ring. [, , ]
Hydrolysis: Cleavage of the hydantoin ring under acidic or basic conditions. []
Mechanism of Action
Neurotransmitter Receptors: Binding to serotonin receptors (5-HT1A, 5-HT2A, 5-HT7), dopamine receptors (D2, D3), or adrenergic receptors (α1). [, , ]
Applications
Medicinal Chemistry: Serving as a lead compound or scaffold for developing novel therapeutics targeting the central nervous system, potentially for conditions like epilepsy, anxiety, or schizophrenia. [, , , ]
Relevance: This compound shares the core 1,3-diazaspiro[4.5]decane-2,4-dione structure with 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione. The key difference lies in the substituents at the 1 and 8 positions. While 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione has an ethyl group at the 8 position, this compound features a methyl group at the 1 position and a phenyl group at the 8 position. This difference highlights the potential for varying substituents on this core scaffold to modulate biological activity.
Relevance: While sharing the 1,3-diazaspiro[4.5]decane-2,4-dione core with 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione, this compound incorporates an oxygen atom within the spirocyclic ring, forming a 7-oxa-1,3-diazaspiro[4,5]decane system. Additionally, it bears a p-methoxyphenyl and a methyl substituent at the 6 position. This comparison demonstrates the feasibility of modifying the spirocyclic ring and introducing various substituents, which could lead to diverse pharmacological profiles.
Relevance: RS86 is closely related to 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione, differing only in the position of the nitrogen atom within the diazaspiro ring. This subtle difference significantly impacts the compound's pharmacological activity, highlighting the importance of positional isomerism within this class of compounds. While both compounds possess the same substituents (ethyl and methyl) at the 2 and 8 positions, the shift in nitrogen placement in RS86 imparts muscarinic agonism. This comparison underscores the sensitivity of biological activity to minor structural variations in the diazaspiro[4.5]decane-2,4-dione scaffold. , , ,
Relevance: This compound is structurally analogous to both 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione and RS86, incorporating an oxygen atom at the 1-position of the diazaspiro[4.5]decane-2,4-dione scaffold. This modification results in a spirooxazolidine-2,4-dione framework, similar to other compounds in the series designed to explore the structure-activity relationship around the muscarinic agonist RS86. This highlights the feasibility of introducing heteroatoms into the core scaffold to modulate its pharmacological properties.
Relevance: This compound shares the 1,3-diazaspiro[4.5]decane-2,4-dione core with 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione. The distinct feature of this analogue is the introduction of a bulky and potentially pharmacologically active 4-bromophenylsulfonyl group at the 3-position. This modification highlights the possibility of adding diverse substituents to the core structure, which may lead to altered physicochemical properties and potential biological activities.
Relevance: This compound highlights the impact of halogen substitution on the 1,3-diazaspiro[4.5]decane-2,4-dione core. Comparing this structure to the brominated analogue (compound 5) might provide insights into how different halogens influence the compound's physical properties, such as crystal packing and potentially its biological activity.
Relevance: This compound, although classified as a 2-azaspiro[4.5]decane-1,3-dione, showcases a key structural similarity to 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione: the presence of a spirocyclic system fused with a hydantoin ring. The variation in the nitrogen position and the extended 3-(4-phenylpiperazin-1-yl)propyl substituent offer insights into potential modifications and their impact on anticonvulsant activity.
8-Methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane []
Relevance: This compound shares the core 1,3-diazaspiro[4.5]decane-2,4-dione structure with 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione. The primary difference lies in the 8-position substituent, with a methoxy group replacing the ethyl group of the target compound. This difference highlights the versatility of the core scaffold in synthetic chemistry, particularly for developing bioactive molecules like Spirotetramat.
8-Butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane []
Relevance: This compound is a structural analogue of 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione, differing in the alkoxy chain length at the 8-position. Comparing their crystal structures might reveal how the size and nature of the alkoxy substituent influence intermolecular interactions and packing arrangements within the crystal lattice.
Relevance: This compound introduces an ester functionality at the 8-position of the 1,3-diazaspiro[4.5]decane-2,4-dione core, contrasting with the alkyl substituent in 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione. This difference in functional groups can significantly alter the compound's polarity, reactivity, and potential interactions with biological targets.
Relevance: This compound offers a valuable point of comparison to 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione by substituting the ethyl group with a bulkier tert-butyl group at the 8-position. This difference allows for investigating the steric effects of substituents on the core scaffold. The tert-butyl group's steric bulk might influence the compound's conformation and intermolecular interactions, potentially affecting its physicochemical properties and biological activities.
Relevance: Introducing a carboxylic acid group at the 8-position instead of the ethyl group in 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione introduces a hydrogen bond donor and acceptor site. This can significantly alter the compound's solubility, intermolecular interactions, and potential for binding to biological targets.
Relevance: Though structurally distinct from 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione with a different spirocycle and substituents, BMY 7378 exemplifies the potential for diverse biological activity within the broader class of spirocyclic compounds containing a hydantoin or related imide moiety. The presence of a piperazine ring in BMY 7378 highlights a common structural motif in medicinal chemistry, which could be explored for modifying the 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione scaffold to modulate its properties and potential applications. , , , ,
Relevance: Although structurally different from 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione, this compound belongs to a related chemical class characterized by the presence of an imide functionality within a cyclic system. The shared imide motif and the exploration of anticonvulsant activity for both compounds suggest a potential overlap in their pharmacological profiles.
Relevance: Though this compound differs from 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione in the size of the spirocycle and the position of the nitrogen atom within the ring, it again emphasizes the presence of a spirocyclic system combined with an imide group as a common structural feature potentially contributing to its biological activity.
Relevance: While structurally distinct from 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione, RS102221 illustrates the diversity of pharmacological activities achievable through modifications of spirocyclic compounds containing a hydantoin-like moiety. The presence of a triazaspirodecane system and the extensive substitution pattern in RS102221, compared to the simpler structure of 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlights the vast chemical space available for exploration within this class of compounds. , , ,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.